molecular formula C5H8N2S B2749349 (1-methyl-1H-pyrazol-3-yl)methanethiol CAS No. 1555650-41-3

(1-methyl-1H-pyrazol-3-yl)methanethiol

Cat. No.: B2749349
CAS No.: 1555650-41-3
M. Wt: 128.19
InChI Key: OWVCTVNASONDDA-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-3-yl)methanethiol is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a methanethiol (-CH₂SH) group at the 3-position. The thiol functional group confers distinct chemical reactivity, including nucleophilicity, susceptibility to oxidation (forming disulfides), and moderate acidity (pKa ~10–11). This compound is of interest in medicinal chemistry and materials science due to the pyrazole scaffold’s prevalence in bioactive molecules and the thiol’s utility in coordination chemistry or polymerization reactions.

Properties

IUPAC Name

(1-methylpyrazol-3-yl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-7-3-2-5(4-8)6-7/h2-3,8H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVCTVNASONDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-3-yl)methanethiol typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction yields regioisomeric pyrazoles, which can be separated and purified. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclocondensation reactions. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-3-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted pyrazoles, depending on the specific reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities
The compound has been investigated for its potential pharmacological activities. Pyrazole derivatives, including (1-methyl-1H-pyrazol-3-yl)methanethiol, are known to exhibit a range of biological activities such as anti-inflammatory, analgesic, and anti-cancer properties. Research indicates that these compounds can inhibit key enzymes involved in disease processes, making them valuable candidates for drug development .

Case Study: Anti-Diabetic Activity
A recent study evaluated the anti-diabetic effects of pyrazole derivatives, including this compound. The results demonstrated significant inhibition of xanthine oxidase and antioxidant activities, suggesting potential therapeutic benefits for managing diabetes .

Agricultural Science

Pesticidal Properties
Research has shown that pyrazole compounds can serve as effective agrochemicals. This compound has been explored for its potential use as a pesticide or herbicide due to its ability to disrupt metabolic pathways in pests and weeds .

Case Study: Herbicide Development
In studies focusing on herbicidal activity, derivatives of pyrazole have been synthesized and tested against various plant species. The results indicated that certain derivatives exhibited selective toxicity towards weeds while being less harmful to crops, highlighting their application in sustainable agriculture .

Material Science

Synthesis of Functional Materials
this compound is also utilized in the synthesis of functional materials. Its unique thiol group allows it to participate in various chemical reactions, making it useful in creating polymers and nanomaterials with specific properties .

Case Study: Nanocomposite Formation
Recent advancements have shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in the development of nanocomposites for electronic and structural applications .

Chemical Synthesis

Reactivity and Derivative Formation
The compound's reactivity allows for the formation of various derivatives through substitution reactions. This characteristic is exploited in synthetic chemistry to create new compounds with tailored properties for specific applications .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings/Outcomes
Medicinal ChemistryAnti-diabetic activitySignificant enzyme inhibition; potential therapeutic use
Agricultural SciencePesticide/herbicide developmentSelective toxicity towards weeds; sustainable agriculture
Material ScienceSynthesis of functional materialsEnhanced mechanical properties in nanocomposites
Chemical SynthesisDerivative formationCreation of new compounds with tailored properties

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-3-yl)methanethiol involves interactions with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituent Position Functional Group Key Properties/Applications Reactivity Notes
This compound 3-yl -CH₂SH High nucleophilicity; forms disulfides; moderate acidity Oxidizes readily; participates in thiol-ene reactions
1-Methyl-1H-pyrazole-3-carbaldehyde (1072-68-0) 3-yl -CHO Polar, electrophilic; used in Schiff base synthesis Undergo condensation reactions
1-Methyl-1H-pyrazole-4-carboxylic acid (25016-11-9) 4-yl -COOH High hydrophilicity; ionizes at physiological pH Forms salts; used in metal coordination
(1-Methyl-1H-pyrazol-4-yl)methanamine (400877-05-6) 4-yl -CH₂NH₂ Basic; forms hydrogen bonds; bioactive scaffold Participates in amidation or alkylation

Key Observations:

Substituent Position :

  • 3-yl derivatives (e.g., target compound, aldehyde) exhibit distinct steric and electronic effects compared to 4-yl isomers. For instance, the 3-position’s proximity to the pyrazole nitrogen may enhance resonance stabilization of the thiol group.

Functional Group Impact :

  • Thiol (-SH) : Higher reactivity toward electrophiles and metals compared to amines (-NH₂) or aldehydes (-CHO). The thiol group’s oxidation to disulfides is critical in materials science (e.g., self-healing polymers) .
  • Carboxylic Acid (-COOH) : Increases water solubility and ionic interactions, making it suitable for pharmaceutical formulations .
  • Amine (-NH₂) : Basic nature facilitates protonation, enhancing solubility in acidic environments and utility in drug design .

Biological Implications: Thiol-containing compounds, such as methanethiol (CH₃SH), are known inhibitors of microbial processes like methane oxidation, necessitating detoxification pathways (e.g., oxidation to H₂S) .

Biological Activity

(1-methyl-1H-pyrazol-3-yl)methanethiol is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its thiol group, has been studied for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

The compound has the following chemical properties:

PropertyValue
CAS No. 1555650-32-2
Molecular Formula C6H10N2S
Molecular Weight 142.22 g/mol
Purity ≥95%
Origin United States

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins and enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of enzyme activity and affecting biochemical pathways related to oxidative stress and signal transduction .

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it displayed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several pyrazole derivatives, including this compound, showing strong inhibition against S. aureus with an MIC of 0.0195 mg/mL .
  • Antifungal Properties : Another investigation highlighted the antifungal activity of this compound against Candida albicans, demonstrating a significant reduction in fungal growth at low concentrations .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that it can induce cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The MTT assay results showed that this compound significantly inhibited cell proliferation in these lines, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

CompoundAntimicrobial ActivityAnticancer Activity
This compound SignificantHigh
(1-ethyl-1H-pyrazol-3-yl)methanethiol ModerateModerate
(1-benzyl-1H-pyrazol-3-yl)methanethiol LowLow

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